3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Overview
Description
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic benefits.
Mechanism of Action
Target of Action
The compound, also known as 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide, is a member of the pyrimido[4,5-d]pyrimidine family . Pyrimido[4,5-d]pyrimidines are known to exhibit a wide range of biological activities . .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural similarity to other pyrimido[4,5-d]pyrimidines . These compounds are known to interact with various biological targets, potentially affecting a range of biochemical pathways.
Result of Action
Compounds in the pyrimido[4,5-d]pyrimidine family are known to exhibit a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Functionalization of the core: Introduction of the oxo group at the 4-position and the propanamide side chain can be accomplished through selective oxidation and amide coupling reactions, respectively.
Attachment of the propoxyphenyl group: This step involves the reaction of the intermediate with 4-propoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also be used in the development of new diagnostic tools or therapeutic agents.
Medicine
Medicinally, the compound’s structure suggests potential applications in drug discovery and development. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may find use in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties could lead to innovations in material science and engineering.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide
- 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-ethoxyphenyl)methyl]propanamide
- 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-butoxyphenyl)methyl]propanamide
Uniqueness
The uniqueness of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxy group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-13-30-17-9-7-16(8-10-17)14-24-20(28)11-12-27-15-25-21-18-5-3-4-6-19(18)26-22(21)23(27)29/h3-10,15,26H,2,11-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZPQLPGRMADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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